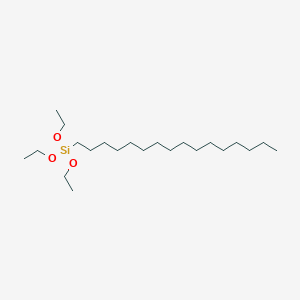

Hexadecyltriethoxysilane

Beschreibung

Eigenschaften

IUPAC Name |

triethoxy(hexadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23-6-2,24-7-3)25-8-4/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGYKEULCAINCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936917 | |

| Record name | Triethoxy(hexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16415-13-7 | |

| Record name | Hexadecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16415-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxyhexadecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxy(hexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyhexadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexadecyltriethoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltriethoxysilane (HDTES) is a long-chain alkyltriethoxysilane with the chemical formula C₂₂H₄₈O₃Si. It is a versatile organosilicon compound widely utilized in surface modification, material science, and nanotechnology. Its unique bifunctional structure, comprising a long hydrophobic hexadecyl chain and a reactive triethoxysilyl group, allows it to impart hydrophobicity and form stable covalent bonds with a variety of inorganic substrates. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of HDTES, with a particular focus on its relevance to researchers in drug development.

Chemical Structure and Properties

The molecular structure of hexadecyltriethoxysilane consists of a silicon atom bonded to a hexadecyl (C16) alkyl chain and three ethoxy groups. The long alkyl chain is responsible for the molecule's hydrophobic character, while the ethoxy groups can be hydrolyzed to form reactive silanol (B1196071) groups, enabling covalent bonding to hydroxylated surfaces.

// Central Silicon Atom Si [label = "Si", fillcolor = "#4285F4", fontcolor = "#FFFFFF", pos = "0,0!"];

// Hexadecyl Chain C1 [label = "CH2", fillcolor = "#34A853", pos = "-1.5,0!"]; C2 [label = "CH2", fillcolor = "#34A853", pos = "-2.5,0.5!"]; C3 [label = "CH2", fillcolor = "#34A853", pos = "-3.5,0!"]; C4 [label = "CH2", fillcolor = "#34A853", pos = "-4.5,0.5!"]; C5 [label = "CH2", fillcolor = "#34A853", pos = "-5.5,0!"]; C6 [label = "CH2", fillcolor = "#34A853", pos = "-6.5,0.5!"]; C7 [label = "CH2", fillcolor = "#34A853", pos = "-7.5,0!"]; C8 [label = "CH2", fillcolor = "#34A853", pos = "-8.5,0.5!"]; C9 [label = "CH2", fillcolor = "#34A853", pos = "-9.5,0!"]; C10 [label = "CH2", fillcolor = "#34A853", pos = "-10.5,0.5!"]; C11 [label = "CH2", fillcolor = "#34A853", pos = "-11.5,0!"]; C12 [label = "CH2", fillcolor = "#34A853", pos = "-12.5,0.5!"]; C13 [label = "CH2", fillcolor = "#34A853", pos = "-13.5,0!"]; C14 [label = "CH2", fillcolor = "#34A853", pos = "-14.5,0.5!"]; C15 [label = "CH2", fillcolor = "#34A853", pos = "-15.5,0!"]; C16 [label = "CH3", fillcolor = "#34A853", pos = "-16.5,0.5!"];

// Ethoxy Groups O1 [label = "O", fillcolor = "#EA4335", pos = "1,1.5!"]; C17 [label = "CH2", fillcolor = "#34A853", pos = "2,2!"]; C18 [label = "CH3", fillcolor = "#34A853", pos = "3,1.5!"];

O2 [label = "O", fillcolor = "#EA4335", pos = "1,-1.5!"]; C19 [label = "CH2", fillcolor = "#34A853", pos = "2,-2!"]; C20 [label = "CH3", fillcolor = "#34A853", pos = "3,-1.5!"];

O3 [label = "O", fillcolor = "#EA4335", pos = "1.5,0!"]; C21 [label = "CH2", fillcolor = "#34A853", pos = "2.5,0.5!"]; C22 [label = "CH3", fillcolor = "#34A853", pos = "3.5,0!"];

// Bonds Si -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16;

Si -- O1; O1 -- C17; C17 -- C18;

Si -- O2; O2 -- C19; C19 -- C20;

Si -- O3; O3 -- C21; C21 -- C22; }

Caption: Chemical structure of hexadecyltriethoxysilane.

Physicochemical Properties

A summary of the key physicochemical properties of hexadecyltriethoxysilane is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₄₈O₃Si |

| Molecular Weight | 388.7 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.88 g/cm³ at 25°C |

| Boiling Point | 194-196 °C at 2 mmHg |

| Melting Point | < 0 °C |

| Flash Point | > 110 °C |

| Refractive Index | 1.439 at 20°C |

Solubility

| Solvent | Qualitative Solubility |

| Nonpolar Solvents (e.g., Hexane, Toluene) | High |

| Polar Aprotic Solvents (e.g., Acetone, THF) | Moderate to High |

| Polar Protic Solvents (e.g., Ethanol (B145695), Methanol) | Moderate (with potential for reaction) |

| Water | Very Low (undergoes hydrolysis) |

Synthesis and Reaction Mechanisms

Synthesis of Hexadecyltriethoxysilane

Hexadecyltriethoxysilane is typically synthesized via the hydrosilylation of 1-hexadecene (B165127) with triethoxysilane (B36694) in the presence of a platinum catalyst, such as Speier's catalyst (hexachloroplatinic acid). This reaction involves the addition of the Si-H bond across the double bond of the alkene.

Caption: Synthesis of hexadecyltriethoxysilane via hydrosilylation.

Experimental Protocol: Synthesis of Hexadecyltriethoxysilane (General Procedure)

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reactant Charging: 1-Hexadecene is charged into the flask.

-

Catalyst Addition: A solution of Speier's catalyst in isopropanol (B130326) is added to the flask.

-

Addition of Triethoxysilane: Triethoxysilane is added dropwise to the reaction mixture from the dropping funnel.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred under a nitrogen atmosphere for several hours.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess reactants and solvent are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure hexadecyltriethoxysilane.

Hydrolysis and Condensation Mechanism

The primary mode of action of hexadecyltriethoxysilane in surface modification involves a two-step process: hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the ethoxy groups of HDTES are hydrolyzed to form reactive silanol (Si-OH) groups and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate (e.g., silica (B1680970), metal oxides) to form stable siloxane (Si-O-Substrate) bonds. Alternatively, they can condense with other silanol groups to form a cross-linked polysiloxane network on the surface.

Caption: Hydrolysis and condensation of hexadecyltriethoxysilane.

Applications in Research and Development

The unique properties of hexadecyltriethoxysilane make it a valuable tool in various research and development applications, particularly in the fields of material science and drug delivery.

Surface Hydrophobization

The primary application of HDTES is to render hydrophilic surfaces hydrophobic. By forming a self-assembled monolayer (SAM) or a thin polymeric film on a substrate, the long hexadecyl chains orient away from the surface, creating a low-energy, water-repellent interface.

Experimental Protocol: Surface Modification of Silica Nanoparticles

-

Nanoparticle Dispersion: A known amount of silica nanoparticles is dispersed in a suitable solvent, such as anhydrous ethanol, using sonication.

-

Silane (B1218182) Addition: A specific amount of hexadecyltriethoxysilane is added to the nanoparticle dispersion.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 90°C) for a defined period (e.g., 1 hour).

-

Washing: The modified nanoparticles are collected by centrifugation and washed repeatedly with deionized water and ethanol to remove unreacted silane and byproducts.

-

Drying: The final product is dried in a vacuum oven.

The effectiveness of the hydrophobic modification is typically assessed by measuring the water contact angle (WCA) on a pressed pellet of the modified nanoparticles.

Quantitative Data: Water Contact Angle of Modified Silica Nanoparticles

| Mass Ratio of Nano-SiO₂ to HDTMS | Water Contact Angle (°) |

| Unmodified | 25.8 |

| 1:0.25 | 114.8 |

| 1:0.5 | 124.8 |

| 1:1 | 137.3 |

| 0.5:1 | 154.7 |

| 0.25:1 | 170.9 |

Data sourced from a study on the hydrophobic modification of nano-SiO₂.

Drug Delivery Systems

In the field of drug development, hexadecyltriethoxysilane is used to modify the surface of nanocarriers, such as mesoporous silica nanoparticles (MSNs), to enhance their drug delivery capabilities. The hydrophobic surface modification can:

-

Improve the loading of hydrophobic drugs: The nonpolar environment created by the hexadecyl chains can increase the encapsulation efficiency of poorly water-soluble drugs.

-

Control the release of drugs: The hydrophobic layer can act as a barrier to the diffusion of encapsulated drugs, leading to a more sustained release profile.

-

Enhance cellular uptake: The modified surface properties can influence the interaction of nanoparticles with cell membranes, potentially leading to increased cellular uptake.

Caption: Workflow for drug delivery using HDTES-modified nanoparticles.

Experimental Protocol: Doxorubicin (B1662922) Loading into HDTES-Modified MSNs (General Procedure)

-

Preparation of HDTES-MSNs: Mesoporous silica nanoparticles are surface-modified with hexadecyltriethoxysilane as described in section 4.1.

-

Drug Solution Preparation: A stock solution of doxorubicin (a common chemotherapeutic agent) is prepared in a suitable solvent.

-

Loading: The HDTES-MSNs are dispersed in the doxorubicin solution and stirred for an extended period (e.g., 24 hours) to allow for drug loading into the pores.

-

Separation and Washing: The drug-loaded nanoparticles are separated by centrifugation and washed to remove any surface-adsorbed drug.

-

Quantification of Loading: The amount of loaded doxorubicin is determined by measuring the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer.

Biocompatibility and Cytotoxicity

The biocompatibility of materials is a critical consideration in drug development. Surface modification with silanes can influence the interaction of materials with biological systems. Studies have shown that the biocompatibility of silane-modified surfaces can be tuned by varying the silanization parameters. While some studies suggest that certain silane coatings do not impair and may even improve biocompatibility, it is crucial to assess the cytotoxicity of any new formulation.

The cytotoxicity of hexadecyltriethoxysilane-modified nanoparticles can be evaluated using standard in vitro assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: Cytotoxicity of Amine-Terminated Silica Nanoparticles (MTT Assay)

| Nanoparticle Concentration (µg/mL) | Cell Viability (%) |

| 0 | 100 |

| 10 | 95 |

| 25 | 85 |

| 50 | 70 |

| 100 | 50 |

This data is illustrative and represents typical results for cationic nanoparticles, which are known to exhibit some level of cytotoxicity. It is important to note that the MTT assay can sometimes be influenced by the nanoparticles themselves, and results should be confirmed with other cytotoxicity assays.

In vivo studies are the gold standard for assessing biocompatibility. Research on silane-coated titanium implants has shown that these coatings do not impair bone formation, indicating good biocompatibility in an in vivo setting.

Conclusion

Hexadecyltriethoxysilane is a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its ability to impart hydrophobicity and form stable surface modifications makes it a powerful tool in material science and nanotechnology. In the context of drug development, HDTES offers a promising avenue for the surface engineering of nanocarriers to improve drug loading, control release, and potentially enhance cellular interactions. As with any material intended for biomedical applications, thorough characterization and biocompatibility testing are essential to ensure safety and efficacy. This guide has provided a foundational understanding of the chemical structure, properties, and applications of hexadecyltriethoxysilane to support further research and innovation in this exciting field.

An In-depth Technical Guide to the Synthesis and Purification of Hexadecyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Hexadecyltriethoxysilane (HTES) is a long-chain organosilane compound of significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a C16 alkyl chain and a reactive triethoxysilyl group, imparts a combination of hydrophobicity and covalent bonding capability. These properties make it a valuable surface modifying agent, a component in the formation of self-assembled monolayers (SAMs), and a precursor for hydrophobic silica-based materials. In the pharmaceutical and drug development sectors, such organosilanes are explored for creating hydrophobic surfaces, functionalizing nanoparticles for drug delivery systems, and developing specialized chromatographic materials.[1][2]

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for Hexadecyltriethoxysilane, complete with detailed experimental protocols, tabulated data, and process visualizations to support researchers in its practical application.

Physicochemical Properties

A summary of the key physical and chemical properties of Hexadecyltriethoxysilane is presented below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 16415-13-7 | |

| Molecular Formula | C₂₂H₄₈O₃Si | [3] |

| Molecular Weight | 388.71 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 160-161 °C @ 1 mmHg | [3] |

| Density | 0.888 g/mL @ 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4370 | [3] |

| Flash Point | >110 °C | [3] |

Synthesis of Hexadecyltriethoxysilane

Two primary synthetic routes are commonly employed for the preparation of Hexadecyltriethoxysilane: the Grignard reaction and the hydrosilylation of 1-hexadecene (B165127). Both methods are effective for forming the crucial silicon-carbon bond.

Method 1: Grignard Reaction

This classic organometallic approach involves the reaction of a Grignard reagent, hexadecylmagnesium bromide, with an excess of tetraethoxysilane (TEOS). The nucleophilic hexadecyl group displaces one of the ethoxy groups on the silicon atom.[4][5]

Reaction Scheme:

CH₃(CH₂)₁₄CH₂Br + Mg → CH₃(CH₂)₁₄CH₂MgBr CH₃(CH₂)₁₄CH₂MgBr + Si(OC₂H₅)₄ → CH₃(CH₂)₁₅Si(OC₂H₅)₃ + MgBr(OC₂H₅)

Materials:

-

1-Bromohexadecane (B154569) (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Tetraethoxysilane (TEOS) (3.0-4.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (catalytic amount)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Hexane (B92381) or petroleum ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Glassware Preparation: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.[6]

-

Grignard Reagent Formation: Place the magnesium turnings and a small iodine crystal into the reaction flask. Assemble the apparatus and flush with inert gas. Add a portion of anhydrous solvent and a small amount of 1-bromohexadecane dissolved in the remaining solvent in the dropping funnel. The disappearance of the iodine color indicates the initiation of the reaction.[7]

-

Addition of Alkyl Halide: Once the reaction has started, add the 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with TEOS: Cool the Grignard reagent solution to 0 °C. Add the tetraethoxysilane, either neat or dissolved in anhydrous solvent, dropwise from the addition funnel. A white precipitate of magnesium salts will form.

-

Reaction Completion and Quenching: After the addition of TEOS, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Cool the mixture again to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane or petroleum ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude oil is then ready for purification.

Caption: Workflow for the synthesis of Hexadecyltriethoxysilane via the Grignard reaction.

Method 2: Hydrosilylation

Hydrosilylation is an atom-economical addition reaction where a silicon-hydride bond adds across a carbon-carbon double bond. For HTES, this involves the reaction of 1-hexadecene with triethoxysilane (B36694) in the presence of a transition metal catalyst, typically a platinum complex such as Karstedt's or Speier's catalyst.[8][9][10] This reaction generally yields the anti-Markovnikov addition product.[8]

Reaction Scheme:

CH₃(CH₂)₁₃CH=CH₂ + HSi(OC₂H₅)₃ --(Pt catalyst)--> CH₃(CH₂)₁₅Si(OC₂H₅)₃

Materials:

-

1-Hexadecene (1.0 eq)

-

Triethoxysilane (1.05-1.2 eq)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), ~10-20 ppm Pt loading

-

Anhydrous toluene (B28343) (optional, for high viscosity or to aid heat transfer)

-

Inhibitor remover (if 1-hexadecene is stabilized)

Procedure:

-

Reactant Preparation: Ensure 1-hexadecene is free of inhibitors, which can be removed by passing through a short column of basic alumina. All reactants must be anhydrous.

-

Reaction Setup: Charge a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 1-hexadecene and triethoxysilane. Anhydrous toluene can be added if desired.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Karstedt's catalyst solution dropwise to the stirred reaction mixture via syringe.[8]

-

Reaction Conditions: A mild exotherm is often observed upon catalyst addition. The reaction can typically be run at temperatures ranging from room temperature to 80-100 °C. Monitor the reaction progress by FT-IR (disappearance of the Si-H stretch at ~2160 cm⁻¹) or ¹H NMR (disappearance of the Si-H proton at ~4.2 ppm). The reaction is usually complete within a few hours.

-

Work-up: Once the reaction is complete, the product can often be purified directly without a work-up step. If necessary, the catalyst can be removed by treating the solution with activated carbon followed by filtration.

Caption: Workflow for the synthesis of Hexadecyltriethoxysilane via Hydrosilylation.

Purification

The primary method for purifying Hexadecyltriethoxysilane is vacuum distillation .[11][12] This technique is essential for separating the high-boiling product from non-volatile impurities (e.g., magnesium salts from the Grignard reaction, catalyst residues from hydrosilylation) and lower-boiling starting materials or side products.[13]

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus or a standard distillation setup with a Vigreux column

-

Heating mantle with a stirrer

-

Thermometer and adapter

-

Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)

-

Manometer for pressure monitoring

Procedure:

-

Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. The cold trap is crucial to protect the vacuum pump from volatile silanes.

-

Charging the Flask: Transfer the crude Hexadecyltriethoxysilane into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Applying Vacuum: Slowly and carefully apply the vacuum. Outgassing of residual solvents may occur.

-

Distillation: Once a stable, low pressure (e.g., 1 mmHg) is achieved, begin heating the distillation flask.

-

Fraction Collection: Collect any low-boiling fractions first. The main product fraction should be collected at the target temperature and pressure (160-161 °C at 1 mmHg).[3]

-

Completion: Once the main fraction has been collected, stop heating, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure with an inert gas before disassembling.

Caption: Simplified schematic of a vacuum distillation apparatus for purification.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized product. Below are typical analytical data for alkyltrialkoxysilanes.

| Analysis Method | Expected Characteristics for Hexadecyltriethoxysilane Structure |

| ¹H NMR | ~3.8 ppm (q): -O-CH ₂-CH₃~1.2 ppm (t): -O-CH₂-CH ₃~1.3 ppm (m): Bulk of -(CH ₂)₁₄- chain~0.9 ppm (t): Terminal -CH ₃ of hexadecyl chain~0.6 ppm (t): -Si-CH ₂-CH₂- |

| ¹³C NMR | ~58.4 ppm: -O-C H₂-CH₃~33.1 ppm: -Si-CH₂-C H₂-~31.9 ppm: -(C H₂)ₙ- (trans conformation)[14]~29.7 ppm: -(C H₂)ₙ- (gauche conformation)[14]~22.7 ppm: -C H₂-CH₃ (hexadecyl)~18.3 ppm: -O-CH₂-C H₃~14.1 ppm: -CH₂-C H₃ (hexadecyl)~10.5 ppm: -Si-C H₂- |

| ²⁹Si NMR | -55 to -60 ppm: T² species (some condensation)[15]-65 to -70 ppm: T³ species (fully condensed)[15]Note: For the pure monomer, a single peak in the T⁰ region (~ -45 to -50 ppm) would be expected. |

| FT-IR | 2925, 2855 cm⁻¹: C-H stretching (alkyl chain)[16][17]1465 cm⁻¹: C-H bending (alkyl chain)[16]1100-1080 cm⁻¹: Strong, broad Si-O-C stretching[17]~960, 790 cm⁻¹: Si-O-Et related vibrationsAbsence of Si-H stretch (~2160 cm⁻¹) confirms reaction completion in hydrosilylation.Absence of broad O-H stretch (~3300 cm⁻¹) indicates low water content. |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.

Conclusion

The synthesis of Hexadecyltriethoxysilane can be reliably achieved through either a Grignard reaction with tetraethoxysilane or the platinum-catalyzed hydrosilylation of 1-hexadecene. The choice of method may depend on the availability of starting materials, cost, and desired purity profile before distillation. Hydrosilylation is often preferred for its high atom economy and cleaner reaction profile. In either case, vacuum distillation is the definitive method for obtaining a high-purity final product. The protocols and data provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of Hexadecyltriethoxysilane for applications in materials science, surface chemistry, and drug development.

References

- 1. HEXADECYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. HEXADECYLTRIETHOXYSILANE, 92% | [gelest.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. benchchem.com [benchchem.com]

- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 10. api.pageplace.de [api.pageplace.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Can you remove vacuum distillation from tritium sample preparation? – LabLogic [lablogic.com]

- 13. jprs.gov.iq [jprs.gov.iq]

- 14. Synthesis and Characterization of Hybrid Materials Consisting of n-octadecyltriethoxysilane by Using n-Hexadecylamine as Surfactant and Q0 and T0 Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Influence of Alkyl Chain Length on Silane-Induced Hydrophobicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The modification of surfaces to control their wetting behavior is a cornerstone of numerous applications, from self-cleaning coatings to advanced biomedical devices and drug delivery systems. Silanization, the process of grafting silane (B1218182) molecules onto a surface, stands out as a robust and versatile method for tuning surface properties, particularly hydrophobicity. A critical parameter in this process is the length of the alkyl chain of the silane molecule. This technical guide provides an in-depth analysis of the role of alkyl chain length in determining the hydrophobicity of silane-modified surfaces, supported by experimental data and detailed methodologies.

The Fundamental Principle: Alkyl Chains as a Non-Polar Barrier

The hydrophobicity of a surface is fundamentally determined by its chemical composition and topography. Silanes, with their dual-reactivity, can covalently bond to hydroxyl-rich surfaces (like glass, silica (B1680970), and many metal oxides) through their hydrolyzable groups, while exposing their non-polar alkyl chains to the environment. These alkyl chains form a low-surface-energy layer that repels water.

The general observed trend is that the hydrophobicity, commonly quantified by the water contact angle, increases as the length of the alkyl chain increases.[1][2][3] Longer alkyl chains provide a more effective non-polar barrier, shielding the underlying polar substrate from interaction with water molecules.[4] However, this relationship is not infinite. Excessively long alkyl chains can lead to a decrease in hydrophobicity, which is often attributed to disordered molecular packing on the surface.[1][2][5]

Quantitative Analysis: Water Contact Angle vs. Alkyl Chain Length

The following table summarizes experimental data from various studies, illustrating the relationship between the number of carbon atoms in the silane's alkyl chain and the resulting static water contact angle on different substrates.

| Alkyl Chain Length (Number of Carbons) | Silane Examples | Substrate | Water Contact Angle (°) |

| 1 (C1) | Triethoxymethylsilane (TEMS), Methyltrimethoxysilane (MTMS) | Silica Nanoparticles, Glass, SiO2-TiO2 | 0° (Hydrophilic) - 126.18 ± 1.86° |

| 3 (C3) | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length |

| 8 (C8) | Trimethoxy(octyl)silane, Octyltrimethoxysilane (OTMS) | Silica Nanoparticles, Glass, SiO2-TiO2 | 140.67 ± 1.23° to 150.6 ± 6.6° |

| 12 (C12) | Dodecyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length |

| 16 (C16) | Hexadecyltrimethoxysilane (HDTMS) | SiO2-TiO2 | Decreased compared to C8 |

| 18 (C18) | Octadecyltriethoxysilane | Mesoporous Silica Particles | ~102.1° |

Note: The specific contact angle can vary depending on the substrate, surface roughness, and the precise conditions of the silanization process.[2][6] For instance, octyl-functionalized nanoparticles have been shown to be highly hydrophobic with a water contact angle of 150.6° ± 6.6°, while methyl-functionalized nanoparticles are hydrophilic, exhibiting a contact angle of 0°.[7][8][9] Studies have also shown that for mesoporous silica particles, the contact angle increases in the order of C3 < C8 < C12 < C18, with the unmodified particles having a contact angle of 25.3° and C18-modified particles reaching 102.1°.[10]

Key Experimental Protocols

Achieving a consistent and highly hydrophobic silane coating requires meticulous attention to the experimental procedure. The following sections detail the critical steps involved in the surface modification process.

Materials

-

Substrates: Silicon wafers, glass slides, or silica nanoparticles are commonly used.[1]

-

Silanes: A series of alkyltrimethoxysilanes or alkyltriethoxysilanes with varying alkyl chain lengths (e.g., C1, C3, C8, C12, C16, C18).[1]

-

Solvents: Anhydrous toluene (B28343) or ethanol (B145695) are typically used.[1]

-

Cleaning Agents: Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ), deionized water, ethanol, and acetone.[1]

Substrate Preparation and Cleaning

The initial state of the substrate is paramount for successful silanization. The surface must be free of organic contaminants and possess a high density of hydroxyl (-OH) groups for the silane to react with.

-

Sonication: Substrates are sequentially sonicated in acetone, ethanol, and deionized water to remove organic residues.[1]

-

Surface Activation: To maximize the number of surface hydroxyl groups, substrates are often activated. A common method is immersion in a piranha solution for a specific duration, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.[1]

Silanization Procedure (Solution-Phase Deposition)

This process involves the immersion of the cleaned and activated substrate into a solution containing the alkylsilane.

-

Solution Preparation: A solution of the desired alkylsilane is prepared in an anhydrous solvent, typically at a concentration of 1-5% v/v.[1]

-

Immersion: The cleaned and activated substrates are immersed in the silane solution.[1] The reaction can proceed for a duration ranging from minutes to several hours, at either room or elevated temperatures.[1]

-

Rinsing: After the reaction, the substrates are removed and thoroughly rinsed with the solvent to remove any unbound silane molecules.[1]

-

Curing: The coated substrates are then cured, usually by heating in an oven (e.g., at 100-120°C for 1 hour).[1] This step promotes the formation of a stable and cross-linked siloxane network on the surface.[1]

Characterization of Hydrophobicity

The primary method for quantifying the hydrophobicity of the modified surface is the measurement of the static water contact angle.

-

Instrumentation: A goniometer is used for this measurement.

-

Procedure: A small droplet of deionized water with a specific volume is carefully placed on the modified surface.[1] The angle formed at the interface of the solid, liquid, and vapor phases is measured.[1]

-

Data Analysis: To ensure accuracy, multiple measurements are taken at different locations on the surface, and the average value is reported.[1]

Visualizing the Process and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental relationship between alkyl chain length and surface hydrophobicity.

Caption: General experimental workflow for surface silanization.

Caption: Relationship between alkyl chain length and hydrophobicity.

References

- 1. benchchem.com [benchchem.com]

- 2. scholar.unair.ac.id [scholar.unair.ac.id]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [journal.hep.com.cn]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Formation of Self-Assembled Monolayers with Hexadecyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation of self-assembled monolayers (SAMs) using Hexadecyltriethoxysilane (HDTES). It covers the fundamental principles, detailed experimental protocols, and characterization of these versatile surface modifications, with a focus on their applications in research and drug development.

Introduction to Hexadecyltriethoxysilane (HDTES) Self-Assembled Monolayers

Hexadecyltriethoxysilane (HDTES) is an organosilane compound featuring a long 16-carbon alkyl chain and a triethoxysilane (B36694) headgroup. This molecular structure allows it to spontaneously form highly ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on hydroxylated surfaces such as silicon dioxide (SiO₂), glass, and other metal oxides. The long alkyl chain imparts a hydrophobic character to the surface, making HDTES SAMs valuable for a range of applications, including the creation of non-fouling surfaces, platforms for biosensing, and templates for controlled cell adhesion in drug discovery and tissue engineering.

The formation of a stable HDTES SAM is a two-step process involving the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol (B1196071) groups, followed by the condensation of these silanols with hydroxyl groups on the substrate and with each other to form a durable siloxane network (-Si-O-Si-).

The Core Mechanism: Hydrolysis and Condensation

The formation of a robust and well-ordered HDTES SAM is governed by two primary chemical reactions: hydrolysis and condensation. The presence of a thin layer of water on the substrate is crucial for these processes to occur.

-

Hydrolysis: The triethoxy groups (-OC₂H₅) of the HDTES molecule react with water to form silanetriol intermediates (R-Si(OH)₃) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either acid or base.

-

Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:

-

Surface Condensation: The silanol groups of the HDTES molecule react with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). This anchors the HDTES molecule to the surface.

-

Cross-linking: Adjacent hydrolyzed HDTES molecules can react with each other, forming a cross-linked polysiloxane network (Si-O-Si). This lateral polymerization contributes to the stability and dense packing of the monolayer.

-

Quantitative Data Summary

The quality and properties of an HDTES SAM can be quantified by several parameters. The following tables summarize typical values for long-chain alkylsilane SAMs, which are comparable to what can be expected for HDTES.

| Parameter | Typical Value | Characterization Method |

| Monolayer Thickness | 1.5 - 2.5 nm | Ellipsometry, Atomic Force Microscopy (AFM) |

| Water Contact Angle | 100° - 115° | Contact Angle Goniometry |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |

| Table 1: Physical and Chemical Properties of HDTES SAMs. |

| Parameter | Description |

| Elemental Composition | Presence of Si, C, and O in expected ratios. Absence of contaminants. |

| Chemical Bonding | Confirmation of Si-O-Si and Si-O-Substrate bonds. |

| Table 2: Surface Composition of HDTES SAMs determined by X-ray Photoelectron Spectroscopy (XPS). |

Experimental Protocols

The formation of a high-quality HDTES SAM requires careful attention to substrate preparation and deposition conditions. Both solution-phase and vapor-phase deposition methods can be employed.

A clean and hydroxylated surface is paramount for the successful formation of a dense and stable SAM.

-

Cleaning:

-

Sonication of the substrate in a sequence of solvents (e.g., acetone, isopropanol (B130326), and deionized water) for 15 minutes each to remove organic contaminants.

-

Drying the substrate with a stream of dry nitrogen or argon gas.

-

-

Hydroxylation (Surface Activation):

-

Piranha Etching (Caution: Extremely Corrosive): Immerse the cleaned substrate in a freshly prepared 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30-60 minutes.

-

UV/Ozone Treatment: Expose the substrate to a UV/Ozone cleaner for 15-20 minutes.

-

Oxygen Plasma Treatment: Treat the substrate with oxygen plasma according to the instrument's specifications.

-

-

Final Rinse and Dry:

-

Thoroughly rinse the activated substrate with copious amounts of deionized water.

-

Dry the substrate completely with a stream of dry nitrogen or argon. The substrate should be used immediately for SAM deposition.

-

This method is widely used due to its simplicity.

-

Solution Preparation:

-

Prepare a dilute solution of HDTES (typically 1-5 mM) in an anhydrous organic solvent such as toluene (B28343) or hexane. It is crucial to use a dry solvent to prevent premature hydrolysis and polymerization of the silane (B1218182) in the bulk solution.

-

-

Deposition:

-

Immerse the freshly prepared hydroxylated substrate into the HDTES solution in a moisture-free environment (e.g., a glovebox or a desiccator).

-

The deposition time can range from 30 minutes to 24 hours. Longer deposition times generally lead to more ordered and densely packed monolayers.

-

-

Post-Deposition Treatment:

-

Remove the substrate from the solution and rinse thoroughly with the pure solvent (e.g., toluene) to remove any non-covalently bonded (physisorbed) molecules.

-

Perform a final rinse with a more volatile solvent like isopropanol or ethanol.

-

Cure the SAM-coated substrate by baking in an oven at 110-120°C for 30-60 minutes. This step promotes further cross-linking within the monolayer, enhancing its stability.

-

Vapor-phase deposition can yield highly uniform monolayers with minimal aggregation.

-

Setup:

-

Place the freshly prepared hydroxylated substrate in a vacuum chamber or desiccator.

-

Place a small, open container with a few drops of liquid HDTES in the chamber, ensuring it is not in direct contact with the substrate.

-

-

Deposition:

-

Evacuate the chamber to a low pressure (e.g., <1 Torr). The reduced pressure will increase the vapor pressure of the HDTES.

-

Allow the deposition to proceed for 1 to 4 hours. The substrate temperature can be maintained between 50-120°C to promote the reaction.[1]

-

-

Post-Deposition Treatment:

-

Vent the chamber with an inert gas (e.g., nitrogen or argon).

-

Remove the substrate and rinse it with an organic solvent (e.g., isopropanol) to remove any physisorbed molecules.

-

Cure the substrate in an oven at 110-120°C for 30-60 minutes.

-

Applications in Drug Development

The ability to precisely control surface properties with HDTES SAMs opens up numerous possibilities in drug development and biomedical research.

-

Cell Adhesion and Patterning: The hydrophobic surface created by HDTES SAMs can be used to control protein adsorption and subsequent cell adhesion. By patterning the HDTES SAM, for example using microcontact printing, specific areas for cell attachment and growth can be defined. This is highly valuable for developing cell-based assays for high-throughput drug screening and for studying cell-cell interactions.

-

Biosensor Development: HDTES SAMs can serve as a stable and well-defined platform for the immobilization of biomolecules in biosensor applications. The hydrophobic surface can be further functionalized to attach specific receptors for the detection of target analytes.

-

Drug Delivery Systems: While HDTES itself is not a drug carrier, the principles of SAM formation can be extended to create functionalized surfaces for controlled drug release from medical implants. The stability and biocompatibility of silane-based SAMs make them an attractive option for such applications.[2]

Conclusion

The formation of self-assembled monolayers of Hexadecyltriethoxysilane provides a robust and versatile method for the precise engineering of surface properties. For researchers in the pharmaceutical and biomedical fields, HDTES SAMs offer a powerful tool for creating well-defined interfaces for a variety of applications, from fundamental studies of cell-surface interactions to the development of advanced drug delivery systems and biosensors. The successful implementation of these techniques hinges on meticulous experimental execution, particularly in substrate preparation and the control of the deposition environment.

References

Spectroscopic Characterization of Hexadecyltriethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Hexadecyltriethoxysilane (HDTES), a long-chain organosilane crucial for surface modification and functionalization in various scientific and industrial applications. This document details the expected spectroscopic signatures of HDTES across a range of analytical techniques, provides detailed experimental protocols for its characterization, and outlines the key chemical transformations it undergoes.

Introduction to Hexadecyltriethoxysilane (HDTES)

Hexadecyltriethoxysilane (HDTES) is an organosilane with the chemical formula C₂₂H₄₈O₃Si. It consists of a long C16 alkyl chain (hexadecyl) and a triethoxysilyl head group. This amphiphilic nature allows it to act as a coupling agent, surface modifier, and hydrophobizing agent. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form a stable polysiloxane network, covalently bonding to surfaces rich in hydroxyl groups, such as silica, metal oxides, and other inorganic materials. The long hexadecyl chain then imparts a hydrophobic, non-polar character to the modified surface. Understanding the spectroscopic properties of HDTES is essential for quality control, reaction monitoring, and characterizing the resulting surface modifications.

Spectroscopic Characterization of HDTES

Due to the limited availability of published, experimentally verified spectra for pure Hexadecyltriethoxysilane, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds, such as Hexadecyltrimethoxysilane and shorter-chain alkyltriethoxysilanes, as well as established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of HDTES.

Table 1: Predicted ¹H NMR Chemical Shifts for Hexadecyltriethoxysilane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-O-CH₂-CH₃ | 3.82 | Quartet (q) | 6H |

| Si-O-CH₂-CH₃ | 1.22 | Triplet (t) | 9H |

| Si-CH₂- | 0.65 | Triplet (t) | 2H |

| -(CH₂)₁₄- | 1.25-1.40 | Multiplet (m) | 28H |

| -CH₃ | 0.88 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Hexadecyltriethoxysilane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-O-CH₂-CH₃ | 58.4 |

| Si-O-CH₂-CH₃ | 18.3 |

| Si-CH₂- | 10.8 |

| Si-CH₂-CH₂- | 22.7 |

| -(CH₂)₁₂- | 29.4 - 31.9 |

| -CH₂-CH₃ | 33.1 |

| -CH₂-CH₃ | 14.1 |

Table 3: Predicted ²⁹Si NMR Chemical Shift for Hexadecyltriethoxysilane

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| R-Si(OEt)₃ | -45 to -50 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in HDTES.

Table 4: Characteristic FTIR Vibrational Frequencies for Hexadecyltriethoxysilane

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (asymmetric, -CH₃) | ~2955 | Strong |

| C-H stretch (asymmetric, -CH₂) | ~2925 | Strong |

| C-H stretch (symmetric, -CH₂) | ~2855 | Strong |

| C-H bend (-CH₂) | ~1468 | Medium |

| Si-O-C stretch | ~1100 - 1070 | Strong, Broad |

| Si-O-C bend | ~960 | Medium |

| -CH₂- rock | ~720 | Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Table 5: Characteristic Raman Shifts for Hexadecyltriethoxysilane

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | ~2900 - 3000 | Strong |

| C-C stretch | ~1000 - 1200 | Medium |

| Si-C stretch | ~600 - 700 | Medium |

| Si-O stretch | ~600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of HDTES.

Table 6: Predicted Mass Spectrometry Fragmentation for Hexadecyltriethoxysilane

| m/z | Predicted Fragment |

| 388 | [M]⁺ (Molecular Ion) |

| 343 | [M - OCH₂CH₃]⁺ |

| 297 | [M - 2(OCH₂CH₃)]⁺ |

| 251 | [M - 3(OCH₂CH₃)]⁺ |

| Various | Alkyl chain fragments ([CₙH₂ₙ₊₁]⁺) |

Experimental Protocols

Given the moisture sensitivity of Hexadecyltriethoxysilane, all sample preparation and handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents.

NMR Spectroscopy

-

Sample Preparation:

-

In a glovebox or under a stream of inert gas, dissolve 10-20 mg of HDTES in approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

-

The solvent should be previously dried over molecular sieves.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. If necessary, seal with Parafilm®.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single pulse with NOE

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

-

Instrument Parameters (²⁹Si NMR):

-

Spectrometer Frequency: 79.5 MHz or higher

-

Pulse Sequence: Inverse-gated proton decoupling to suppress negative NOE.

-

Number of Scans: 2048 or more

-

Relaxation Delay: 10-30 seconds (due to long T1 of ²⁹Si)

-

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry.

-

In a dry environment, place a small drop of liquid HDTES directly onto the center of the ATR crystal.

-

Acquire the spectrum immediately to minimize exposure to atmospheric moisture.

-

-

Sample Preparation (Transmission Cell):

-

Use a liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl) that has been stored in a desiccator.

-

In a glovebox, assemble the cell and inject the liquid HDTES into the cell port using a dry syringe.

-

Seal the ports.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

Background: Collect a background spectrum of the clean, dry ATR crystal or empty transmission cell.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of liquid HDTES into a clean, dry glass vial or NMR tube.

-

Seal the container to prevent moisture ingress.

-

-

Instrument Parameters:

-

Laser Wavelength: 532 nm or 785 nm

-

Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample heating or degradation.

-

Integration Time: 1-10 seconds

-

Number of Accumulations: 10-20

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of HDTES (e.g., 1 mg/mL) in a volatile, dry organic solvent such as hexane (B92381) or dichloromethane.

-

Use a vial with a septum cap to minimize evaporation and moisture contamination.

-

-

Instrument Parameters:

-

Injection Mode: Split or splitless, depending on concentration.

-

Injector Temperature: 250-280 °C

-

GC Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50-100 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the long-chain silane.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Chemical Pathways and Experimental Workflows

The primary chemical reaction of interest for HDTES is its hydrolysis and subsequent condensation. This process is fundamental to its application in surface modification.

Hydrolysis and condensation pathway of Hexadecyltriethoxysilane.

A typical workflow for the complete spectroscopic characterization of HDTES is outlined below.

Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of Hexadecyltriethoxysilane. While the presented data is largely predictive, it offers a robust starting point for researchers and scientists working with this compound. The detailed experimental protocols, with a strong emphasis on handling moisture-sensitive materials, are critical for obtaining high-quality, reproducible data. The outlined chemical pathways and experimental workflows provide a logical framework for the comprehensive analysis of HDTES, enabling its effective use in drug development and other advanced applications. It is recommended that users of this guide verify these predicted data with their own experimental results.

Hexadecyltriethoxysilane: A Technical Guide to its Physical Properties and Applications

Hexadecyltriethoxysilane (CAS No. 16415-13-7) is an organosilane compound featuring a long C16 alkyl chain and three reactive ethoxy groups attached to a central silicon atom. This structure makes it a valuable molecule for surface modification, particularly for imparting hydrophobic (water-repellent) properties to various substrates. This technical guide provides an in-depth overview of its key physical properties, the experimental basis for their determination, and its primary mechanism of action for researchers, scientists, and professionals in drug development and materials science.

Core Physical and Chemical Properties

The physical characteristics of Hexadecyltriethoxysilane are fundamental to its application as a surface modifying agent. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 16415-13-7[1][2][3][4] |

| Molecular Formula | C₂₂H₄₈O₃Si[1][2][3][4] |

| Molecular Weight | 388.70 g/mol [2][3] |

| Appearance | Colorless transparent liquid[2] |

| Density | 0.88 g/cm³[2] |

| Boiling Point | 159 °C[2] |

| 161 °C at 0.1 kPa[4] | |

| Melting Point | -10 °C[2] |

| Flash Point | 127 °C[2] |

| Refractive Index | 1.437[2] |

| Vapor Pressure | 0.00167 mmHg at 25 °C[2] |

| EINECS Number | 240-465-9[2][3][4] |

Mechanism of Action: Surface Modification

The utility of Hexadecyltriethoxysilane stems from its dual chemical nature. The triethoxy-silyl group is reactive towards hydroxylated surfaces (such as glass, silica (B1680970), and metal oxides) in the presence of water, while the long hexadecyl alkyl chain is non-polar and hydrophobic. The process of surface modification occurs in two primary steps: hydrolysis and condensation.

-

Hydrolysis : The ethoxy groups (-OCH₂CH₃) react with water to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This reaction is often catalyzed by acid or base.

-

Condensation : The newly formed silanol groups can then condense with hydroxyl groups (-OH) on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.

This process results in the formation of a self-assembled monolayer (SAM) where the hydrophobic hexadecyl "tails" are oriented away from the surface, creating a low-energy, water-repellent interface.

Figure 1. Reaction pathway for surface modification.

Experimental Protocols for Property Determination

The physical properties listed are determined through standardized experimental methods. While specific instrument parameters may vary, the underlying principles are well-established.

1. Density Measurement

-

Methodology : Density is typically measured using a digital density meter or a pycnometer. A digital density meter, often based on the oscillating U-tube principle, measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. For the pycnometer method, a glass flask with a precise volume is weighed empty, then filled with the sample liquid at a controlled temperature (e.g., 20 °C), and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2. Boiling Point Determination

-

Methodology : The boiling point is determined by heating the liquid and observing the temperature at which its vapor pressure equals the atmospheric pressure. For substances that may decompose at atmospheric boiling points, vacuum distillation is used. The boiling point is recorded at a specific reduced pressure (e.g., 0.1 kPa[4]). The data can be extrapolated to atmospheric pressure using a nomograph if needed. An electronic boiling point apparatus provides automated detection of the boiling point.

3. Refractive Index Measurement

-

Methodology : The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small drop of the liquid is placed on the prism, and the instrument measures the critical angle of refraction. The measurement is temperature-dependent and is typically performed at 20 °C using a specific wavelength of light (usually the sodium D-line, 589 nm).

4. Characterization of Surface Modification

-

Methodology : The successful formation of a silane layer on a substrate is confirmed using various surface-sensitive analytical techniques.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify the chemical bonds present. The appearance of peaks corresponding to Si-O-Si bonds and C-H stretches from the alkyl chain, along with the disappearance of surface Si-OH peaks, confirms the reaction.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state ²⁹Si-NMR can be used to characterize the degree of condensation of the silane on a silica surface, distinguishing between different siloxane structures.[6]

-

Water Contact Angle (WCA) Measurement : A goniometer is used to measure the contact angle of a water droplet on the modified surface. A high contact angle (typically >90°) indicates the formation of a hydrophobic surface, providing functional evidence of a successful coating.[6]

-

References

Hexadecyltriethoxysilane reactivity with hydroxylated surfaces

An In-depth Technical Guide to the Reactivity of Hexadecyltriethoxysilane with Hydroxylated Surfaces

Introduction

Hexadecyltriethoxysilane (HDTES) and its close analog, hexadecyltrimethoxysilane (B103170) (HDTMS), are long-chain alkylalkoxysilanes of significant interest across material science, nanotechnology, and pharmaceutical development.[1][2] Their bifunctional nature, comprising a reactive trialkoxysilyl headgroup and a long, hydrophobic hexadecyl (C16) alkyl chain, allows them to form robust, covalently bound self-assembled monolayers (SAMs) on various hydroxylated surfaces.[2][3] This surface modification dramatically alters the substrate's properties, most notably inducing a high degree of hydrophobicity.[4]

This technical guide provides a comprehensive overview of the core principles governing the reactivity of these silanes with hydroxylated surfaces such as silica, glass, and cellulose.[5][6][7] It details the reaction mechanism, summarizes key quantitative data from recent studies, outlines standardized experimental protocols, and visualizes the critical pathways and workflows for researchers, scientists, and drug development professionals.

The formation of a stable siloxane bond (Si-O-Substrate) between the silane (B1218182) and the surface is a two-step process involving hydrolysis and condensation. The presence of a thin layer of water on the substrate is critical for initiating the reaction.[3][8][9]

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silane headgroup in the presence of water. This reaction sequentially replaces the alkoxy groups with hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates. The fully hydrolyzed hexadecylsilanetriol (B13130632) is a key participant in the subsequent condensation step.[8]

-

Condensation: The newly formed silanol groups can then react in two ways:

-

Surface Condensation: They condense with the hydroxyl groups present on the substrate surface, forming a stable, covalent Si-O-Si linkage.[3]

-

Self-Condensation (Polymerization): They can also react with other silanol molecules, leading to lateral polymerization. This cross-linking creates a more stable and robust monolayer network on the surface.[10][11]

-

The following diagram illustrates this fundamental reaction pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HEXADECYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 6. Preparation and Properties of Hydrophobically Modified Nano-SiO2 with Hexadecyltrimethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Theoretical Modeling of Hexadecyltriethoxysilane on Silica Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of hexadecyltriethoxysilane (HDTES) self-assembled monolayers (SAMs) on silica (B1680970) surfaces. The formation of these organic thin films is critical for a range of applications, including the creation of hydrophobic and biocompatible surfaces, which are of significant interest in drug delivery and medical device development. This document details the reaction mechanisms, molecular-level structure, and resultant surface properties, supported by theoretical models and experimental data.

Introduction to HDTES Self-Assembled Monolayers on Silica

Hexadecyltriethoxysilane (HDTES) is an organosilane commonly used to form self-assembled monolayers on hydroxylated surfaces like silica (SiO₂). The process involves the hydrolysis of the ethoxy groups of the silane (B1218182) in the presence of water, followed by the condensation and covalent bonding of the resulting silanols with the silanol (B1196071) groups (Si-OH) on the silica surface. The long hexadecyl (C16) alkyl chains then orient themselves to form a dense, hydrophobic layer. Understanding and controlling this process at the molecular level is crucial for engineering surfaces with desired properties. Theoretical modeling, in conjunction with experimental validation, provides invaluable insights into the dynamics and thermodynamics of SAM formation.

Theoretical Modeling Approaches

The formation and structure of HDTES monolayers on silica are complex processes that can be elucidated through various computational methods. The primary theoretical approaches include quantum mechanics (QM) and molecular dynamics (MD) simulations.

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of the molecules involved. These calculations provide insights into the mechanisms of hydrolysis and condensation reactions, including the energetics of bond formation and cleavage. While computationally intensive, DFT can accurately model the reaction pathways between HDTES and the silica surface.[1][2]

Molecular Dynamics (MD): MD simulations are used to model the behavior of a large number of molecules over time, providing a dynamic picture of the self-assembly process.[3][4][5][6] By using classical force fields, MD can simulate the adsorption of HDTES molecules from a solvent onto the silica surface, their subsequent organization into a monolayer, and the final structure of the alkyl chains. Reactive force fields (like ReaxFF) can also be used to model the chemical reactions of hydrolysis and condensation directly within the MD simulation.[4]

Key Processes in HDTES Monolayer Formation

The formation of a stable HDTES monolayer on a silica surface can be broken down into several key steps, each of which can be modeled theoretically and verified experimentally.

Hydrolysis of HDTES

The initial step is the hydrolysis of the triethoxy groups (-OCH₂CH₃) of the HDTES molecule to form silanetriol (-Si(OH)₃) and ethanol. This reaction is typically catalyzed by the presence of water in the solvent or adsorbed on the silica surface.

Reaction: CH₃(CH₂)₁₅Si(OCH₂CH₃)₃ + 3H₂O → CH₃(CH₂)₁₅Si(OH)₃ + 3CH₃CH₂OH

The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts.[7][8][9]

Condensation and Grafting to the Surface

Following hydrolysis, the resulting silanol groups can undergo two types of condensation reactions:

-

Grafting to the surface: The silanol groups of the hydrolyzed HDTES molecule react with the silanol groups on the silica surface to form stable siloxane (Si-O-Si) bonds. This covalently attaches the HDTES molecule to the substrate.[10]

-

Cross-linking: The silanol groups of adjacent hydrolyzed HDTES molecules can react with each other to form a cross-linked polysiloxane network parallel to the surface.

These condensation reactions release water as a byproduct. The extent of grafting and cross-linking determines the density and stability of the final monolayer.

Self-Assembly and Ordering of Alkyl Chains

Once tethered to the surface, the long hexadecyl chains organize themselves to minimize free energy. Van der Waals interactions between the alkyl chains drive their packing into a dense, ordered structure. The final orientation of the alkyl chains, often described by a tilt angle with respect to the surface normal, is a critical determinant of the monolayer's properties, such as its thickness and hydrophobicity.[11][12]

Below is a DOT language script that visualizes the overall workflow of HDTES monolayer formation on a silica surface.

Caption: Workflow of HDTES monolayer formation on a silica surface.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data obtained from both theoretical modeling and experimental characterization of long-chain alkylsilane monolayers on silica.

Table 1: Structural Properties of Alkylsilane Monolayers

| Property | Theoretical Value (MD Simulations) | Experimental Value | Reference |

|---|---|---|---|

| Monolayer Thickness (for C18 chain) | ~2.0 - 2.5 nm | ~2.2 - 2.6 nm | [12] |

| Alkyl Chain Tilt Angle | 15-30° from surface normal | 10-30° | [11][12] |

| Grafting Density | 1.5 - 2.5 molecules/nm² | 1.8 - 4.5 molecules/nm² | [13][14] |

| Surface Coverage | ~3 molecules/nm² | Varies with conditions |[15] |

Table 2: Surface Properties of HDTES-Modified Silica

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| Water Contact Angle | >110° (hydrophobic) | Goniometry | [16] |

| Surface Energy | 20-30 mN/m | Contact Angle Analysis | [14] |

| Coefficient of Friction | Significantly reduced vs. bare silica | Atomic Force Microscopy (AFM) |[5] |

Table 3: Thermal Properties of HDTES on Silica

| Property | Observation | Technique | Reference |

|---|---|---|---|

| Decomposition Temperature | Higher than bulk HDTES at low coverage | Thermogravimetric Analysis (TGA) | [17] |

| Melting Enthalpy | Increases with surface coverage | Differential Scanning Calorimetry (DSC) |[17] |

Experimental Protocols for Characterization

Detailed experimental validation is crucial for confirming the predictions of theoretical models. The following are protocols for key techniques used to characterize HDTES-modified silica surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the chemical bonds present on the silica surface and to monitor the progress of the silanization reaction.

-

Sample Preparation: Silica powder is pressed into a self-supporting disk and placed in an IR cell with KBr windows. The sample is heated under vacuum to remove adsorbed water.[18]

-

Grafting: The silane solution is introduced into the cell, and the reaction is carried out at a specific temperature.

-

Analysis: IR spectra are recorded before and after the reaction. Key peaks to monitor include:

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.

-

Sample Preparation: A thin layer of the HDTES-modified silica is mounted on a sample holder.

-

Analysis: The sample is irradiated with X-rays in an ultra-high vacuum chamber. The kinetic energy of the emitted photoelectrons is measured to determine their binding energy.

-

Data Interpretation: High-resolution spectra of C 1s, Si 2p, and O 1s are analyzed. The appearance of a strong C 1s signal at ~285 eV (C-C/C-H) and a Si 2p component corresponding to Si-C bonds confirms the presence of the HDTES monolayer.[19] The relative atomic concentrations can be used to estimate the surface coverage.

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on the surface, providing a quantitative measure of surface wettability and hydrophobicity.

-

Sample Preparation: The HDTES-modified silica substrate is placed on a flat, level stage.[20]

-

Measurement: A small droplet of a probe liquid (typically deionized water) is gently deposited on the surface. A camera captures a profile image of the droplet.[21]

-

Analysis: Software is used to measure the angle at the three-phase (solid-liquid-vapor) contact point. Advancing and receding contact angles can also be measured by adding or removing liquid from the droplet to assess contact angle hysteresis.[22]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and phase transitions of the grafted HDTES.

-

TGA Protocol:

-

A small amount of the dried, modified silica powder is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in an inert (N₂) or oxidative (air) atmosphere.[23]

-

The weight loss as a function of temperature is recorded. The temperature at which significant weight loss occurs corresponds to the decomposition of the organic monolayer.[24]

-

-

DSC Protocol:

-

A sample of the modified silica is sealed in an aluminum pan.

-

The sample is subjected to a controlled temperature program (heating and cooling cycles).

-

The heat flow to or from the sample is measured relative to a reference. Peaks in the heat flow correspond to thermal events like melting or crystallization of the alkyl chains.[25][26]

-

Signaling Pathways and Reaction Mechanisms

The core of the HDTES self-assembly process is the hydrolysis and condensation reaction cascade. The following diagram, generated using DOT language, illustrates the key reaction pathways.

Caption: Reaction pathways for HDTES on a silica surface.

Conclusion

The theoretical modeling of hexadecyltriethoxysilane on silica surfaces, combining quantum mechanical calculations and molecular dynamics simulations, provides a powerful framework for understanding and predicting the formation and properties of these important self-assembled monolayers. When validated with rigorous experimental characterization, these models enable the rational design of surfaces with tailored wettability, biocompatibility, and tribological properties, which is of paramount importance for advanced applications in research, drug development, and materials science.

References

- 1. Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Molecular dynamics study of alkylsilane monolayers on realistic amorphous silica surfaces. | Semantic Scholar [semanticscholar.org]

- 4. Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxysilanes and Hydroxysilanes [escholarship.org]

- 5. Molecular dynamics study of alkylsilane monolayers on realistic amorphous silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. afinitica.com [afinitica.com]

- 10. researchgate.net [researchgate.net]

- 11. home.bawue.de [home.bawue.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. escholarship.org [escholarship.org]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effectiveness comparison of octyltrimethoxysilane and hexadecyltrimethoxysilane functionalized on natural silica-coated magnetic materials for ciprofl ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01252F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. ris.utwente.nl [ris.utwente.nl]

- 19. Fabrication and Characterization of Hydrophobic Cellulose Nanofibrils/Silica Nanocomposites with Hexadecyltrimethoxysilane | MDPI [mdpi.com]

- 20. ossila.com [ossila.com]

- 21. biolinscientific.com [biolinscientific.com]

- 22. research.aalto.fi [research.aalto.fi]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Surface Modification using Hexadecyltriethoxysilane (HDTES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltriethoxysilane (HDTES) is a long-chain alkyltrialkoxysilane used to form self-assembled monolayers (SAMs) on various substrates. This process dramatically alters the surface properties of the material, most notably rendering hydrophilic surfaces hydrophobic. The hexadecyl (C16) alkyl chain provides a dense, non-polar interface, while the triethoxysilane (B36694) group allows for covalent attachment to hydroxylated surfaces such as glass, silica, and other metal oxides.[1] This surface modification is critical in a range of applications, including the creation of self-cleaning surfaces, specialized coatings for biomedical devices, and platforms for controlled drug delivery.[2][3]

This document provides a detailed protocol for the surface modification of glass substrates using HDTES, guidance on characterization techniques, and a summary of expected quantitative outcomes based on data from similar long-chain silanes.

Data Presentation

The following tables summarize quantitative data obtained from surfaces modified with long-chain alkylsilanes, primarily Hexadecyltrimethoxysilane (HDTMS), which is structurally and functionally similar to HDTES. These values can be used as a benchmark for expected outcomes when using HDTES.

Table 1: Water Contact Angle (WCA) on Various Substrates Modified with Hexadecyl-alkoxysilanes

| Substrate | Silane (B1218182) Used | Treatment Conditions | Resulting Water Contact Angle (WCA) | Reference |

| Nano-SiO₂ | HDTMS | 0.25:1 mass ratio of nano-SiO₂ to HDTMS in anhydrous ethanol (B145695) at 90°C for 1h | 170.9° | [4] |

| Nano-SiO₂ | HDTMS | 0.5:1 mass ratio of nano-SiO₂ to HDTMS in anhydrous ethanol at 90°C for 1h | 154.7° | [4] |

| Nano-SiO₂ | HDTMS | 1:1 mass ratio of nano-SiO₂ to HDTMS in anhydrous ethanol at 90°C for 1h | 137.3° | [4] |

| Cotton Fabric | HDTMS-modified SiO₂ | Sol-gel reaction under alkaline conditions | 152.1° | [4] |

| Glass | HDTMS-modified SiO₂ | 0.1% modified nano-SiO₂ deposited on glass | 139.5° | [4] |

| Unmodified Nano-SiO₂ | N/A | N/A | 25.8° | [4] |

Table 2: Surface Roughness of a Polymer Film Before and After Modification with HDTMS-Functionalized Silica Nanoparticles